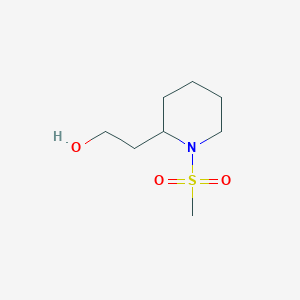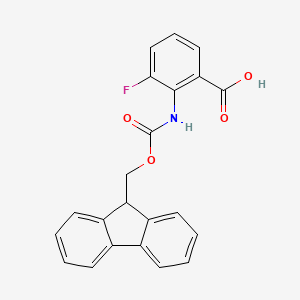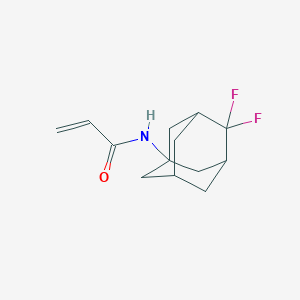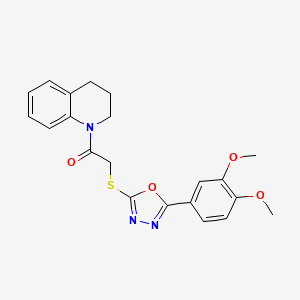
2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol, commonly known as MSPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPE is an organic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C9H19NO3S and a molecular weight of 225.32 g/mol.
Applications De Recherche Scientifique
MSPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MSPE has been investigated as a potential drug candidate due to its ability to act as a chiral auxiliary and its potential to inhibit certain enzymes. In materials science, MSPE has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, MSPE has been used as a ligand in various reactions, including asymmetric hydrogenation and Suzuki-Miyaura coupling.
Mécanisme D'action
The mechanism of action of MSPE is not fully understood. However, it is believed that MSPE acts as a chiral auxiliary by inducing chirality in the reaction products. MSPE has also been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
MSPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that MSPE can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. MSPE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, MSPE has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MSPE has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. MSPE has also been shown to be a versatile building block for the synthesis of novel materials and as a ligand in various catalytic reactions. However, MSPE has some limitations for lab experiments. It has a relatively low solubility in water, which can make it challenging to work with in aqueous environments. MSPE is also sensitive to air and moisture, which can lead to degradation of the compound.
Orientations Futures
There are several potential future directions for research on MSPE. One area of research is the development of MSPE as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of research is the synthesis of novel materials using MSPE as a building block. In addition, further studies are needed to fully understand the mechanism of action of MSPE and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of MSPE involves the reaction of 2-piperidinone with methanesulfonyl chloride and subsequent reduction with sodium borohydride. The reaction yields MSPE as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Propriétés
IUPAC Name |
2-(1-methylsulfonylpiperidin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-13(11,12)9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAXMXZYBWMHEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[3-[Benzyl(methyl)amino]propanoylamino]phenyl]methyl]-2-chloropropanamide](/img/structure/B2404782.png)
![Methyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2404784.png)
![N-(2-chlorobenzyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2404785.png)



![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404791.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)
![4,4,6a,6b-tetramethylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2404794.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2404798.png)

![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)